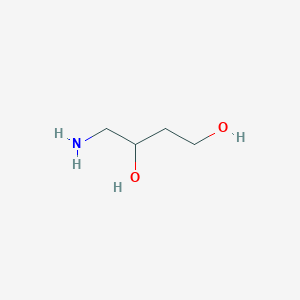
2-Hydroxyethylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethylethanolamine is an organic compound with the molecular formula C4H11NO2. It is a versatile chemical that finds applications in various fields, including pharmaceuticals, chemical synthesis, and industrial processes. This compound is characterized by the presence of an amino group and two hydroxyl groups, making it a valuable intermediate in the synthesis of various chemicals.
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One method involves the deracemization of racemic 1,3-butanediol using a stereoinverting cascade system.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the enantioselective oxidation of secondary alcohols.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Acetone as a cosubstrate at pH 8.0 and 30°C.
Reduction: Glucose as a cosubstrate at pH 8.0 and 35°C.
Major Products:
®-1,3-butanediol: A major product formed through the enantioselective reduction process.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethylethanolamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of chiral drugs, including β-lactam antibiotics.
Chemical Synthesis: The compound is utilized in the production of various chiral alcohols and amino acids, which are essential in drug development.
Industrial Applications: It serves as a building block for the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethylethanolamine involves its participation in various biochemical pathways:
Enzymatic Reactions: The compound undergoes enantioselective oxidation and reduction reactions catalyzed by specific enzymes, such as Candida parapsilosis and Pichia kudriavzevii.
Molecular Targets: The amino and hydroxyl groups in the compound interact with various molecular targets, facilitating its role as an intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Butanediol: A structurally similar compound used in the synthesis of chiral alcohols and as a solvent.
1,4-Butanediol: Another related compound with applications in polymer synthesis and as an industrial solvent.
2-Methyl-1,3-propanediol: A branched-chain diol used in the production of pharmaceuticals and cosmetics.
Uniqueness: 2-Hydroxyethylethanolamine is unique due to the presence of both an amino group and two hydroxyl groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to its analogs.
Eigenschaften
Molekularformel |
C4H11NO2 |
|---|---|
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
4-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2 |
InChI-Schlüssel |
AZWLGPJBVAQRHW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















